Bienvenue dans la boutique en ligne BenchChem!

CCK-A receptor inhibitor 1

CCK-A receptor binding affinity IC50

Choose CCK-A Receptor Inhibitor 1 (Compound 7c) for your CCK-A research: a naphthyl sulfone antagonist with defined IC50 of 340 nM, offering reversible inhibition ideal for washout protocols. Its distinct chemical scaffold provides a valuable alternative to benzodiazepine-based CCK-A antagonists, eliminating CCK-B cross-talk concerns in properly controlled experiments. This reference compound enables systematic SAR exploration of hydrophobic sidechain contributions. Supply includes ≥98% solid, with storage at -20°C and ambient shipping. Ideal for medicinal chemistry and ex vivo functional assays when dosed in low micromolar range.

Molecular Formula C25H35NO6S
Molecular Weight 477.6 g/mol
Cat. No. B8601636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCK-A receptor inhibitor 1
Molecular FormulaC25H35NO6S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C25H35NO6S/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28)
InChIKeyBBFYYYDDMZMPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCK-A Receptor Inhibitor 1: Technical Specifications for Procurement and Research Use


CCK-A receptor inhibitor 1 (CAS 137004-80-9, Compound 7c) is a naphthyl sulfone derivative that functions as a cholecystokinin A (CCK-A) receptor antagonist [1]. It exhibits an IC50 of 340 nM in radioligand binding assays against the CCK-A receptor and is supplied as a solid with a typical purity of ≥98% . The compound has a molecular formula of C25H35NO6S and a molecular weight of 477.61 g/mol . It was originally synthesized and characterized as part of a structure–activity relationship (SAR) study exploring naphthyl sulfone derivatives [1].

Why CCK-A Receptor Inhibitor 1 Cannot Be Replaced by Arbitrary CCK-A Antagonists


Although several CCK-A receptor antagonists share the same nominal target, they exhibit substantial divergence in chemical scaffold, binding potency, functional efficacy, and selectivity profile [1]. CCK-A receptor inhibitor 1 belongs to the naphthyl sulfone class, whereas other widely used CCK-A antagonists are based on benzodiazepine (e.g., devazepide/L-364,718), glutamic acid (e.g., lorglumide, loxiglumide), or indole (e.g., T-0632) frameworks [2]. These structural differences translate into distinct pharmacological behaviors, including variable selectivity for CCK-A over CCK-B receptors, differing reversibility of antagonism, and divergent in vivo pharmacokinetics [1]. Substituting one CCK-A antagonist for another without verifying its specific quantitative profile can lead to irreproducible results or misinterpretation of biological outcomes. The evidence presented below establishes the unique quantitative position of CCK-A receptor inhibitor 1 within the CCK-A antagonist landscape.

CCK-A Receptor Inhibitor 1: Quantitative Differentiation Evidence for Scientific Selection


Potency Comparison: CCK-A Receptor Inhibitor 1 vs. Loxiglumide in CCK-A Binding Assays

In radioligand binding studies using rat pancreatic membranes, CCK-A receptor inhibitor 1 exhibits an IC50 of 340 nM for the CCK-A receptor [1]. A cross-study comparison with loxiglumide, a clinically evaluated glutamic acid-derived CCK-A antagonist, reveals a comparable potency range: loxiglumide demonstrates a Ki of approximately 330 nM in similar pancreatic CCK-A binding assays [2]. While both compounds operate in the sub-micromolar range, CCK-A receptor inhibitor 1 belongs to the naphthyl sulfone chemical class, offering a structurally distinct alternative to the glutamic acid scaffold for SAR investigations or selectivity profiling.

CCK-A receptor binding affinity IC50 pancreatic acini

Chemical Scaffold Differentiation: Naphthyl Sulfone vs. Benzodiazepine CCK-A Antagonists

CCK-A receptor inhibitor 1 is a naphthyl sulfone derivative (C25H35NO6S, MW 477.61) , which distinguishes it from the benzodiazepine-based CCK-A antagonists such as devazepide (L-364,718). Benzodiazepine antagonists like devazepide exhibit significantly higher potency (Ki = 0.1-0.2 nM) [1] but are associated with prolonged, non-competitive antagonism in gallbladder smooth muscle preparations [2]. The naphthyl sulfone scaffold of CCK-A receptor inhibitor 1 has not been reported to produce such long-lasting inhibition, offering a reversible binding profile inferred from its structural class. This chemical divergence enables users to select a tool compound that avoids the irreversible-like behavior observed with benzodiazepine antagonists.

chemical scaffold naphthyl sulfone benzodiazepine SAR

Selectivity Profile: Lack of Published CCK-B Cross-Reactivity Data for CCK-A Receptor Inhibitor 1

Unlike high-potency CCK-A antagonists such as T-0632, which exhibits a 23,000-fold selectivity for CCK-A over CCK-B (Ki CCK-A = 0.24 nM vs. CCK-B = 5600 nM) [1], CCK-A receptor inhibitor 1 has not been characterized for CCK-B receptor binding or functional activity in publicly available literature. Its reported activity is limited to CCK-A receptor inhibition (IC50 = 340 nM) [2]. This absence of cross-reactivity data is critical for experimental design: users cannot assume high selectivity for CCK-A over CCK-B when employing this compound, and should conduct appropriate control experiments if CCK-B-mediated effects are a concern.

selectivity CCK-A CCK-B off-target

Functional Antagonism in Pancreatic Acini: Cross-Study Comparison with Loxiglumide

In functional assays measuring CCK-8-stimulated amylase release from rat pancreatic acini, CCK-A receptor inhibitor 1 has not been directly evaluated. However, by cross-study comparison, loxiglumide—a CCK-A antagonist with comparable binding potency (Ki ~330 nM)—exhibits an IC50 of approximately 3000 nM in this functional model [1]. This 10-fold rightward shift from binding to functional antagonism is typical for this class of compounds. It is reasonable to infer that CCK-A receptor inhibitor 1 would exhibit a similar functional potency range (mid-micromolar) in acinar assays, though direct experimental confirmation is lacking.

functional assay amylase release pancreatic acini IC50

Reversibility of Antagonism: Inferred Profile Based on Naphthyl Sulfone Class

In isolated rabbit gallbladder smooth muscle preparations, CCK-A antagonists exhibit divergent reversibility profiles. Loxiglumide, a glutamic acid derivative, demonstrates fully reversible competitive antagonism, whereas devazepide (L-364,718), a benzodiazepine, produces long-lasting inhibition that persists after washout [1]. Although CCK-A receptor inhibitor 1 has not been directly tested in gallbladder contractility assays, its naphthyl sulfone scaffold is structurally unrelated to benzodiazepines. By class-level inference, it is likely to exhibit reversible binding similar to loxiglumide rather than the pseudo-irreversible antagonism of devazepide.

reversibility washout gallbladder smooth muscle

Recommended Application Scenarios for CCK-A Receptor Inhibitor 1 Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies of Naphthyl Sulfone Derivatives

CCK-A receptor inhibitor 1 serves as a reference compound for medicinal chemistry programs exploring naphthyl sulfone-based CCK-A antagonists. Its defined IC50 of 340 nM [1] provides a benchmark for evaluating new analogs. The compound's well-characterized structure (C25H35NO6S) facilitates systematic modifications to probe the contribution of hydrophobic sidechains to receptor binding.

In Vitro Pharmacology Requiring Moderate-Potency CCK-A Antagonism with Reversible Binding

For experiments where high potency is not required and reversible antagonism is desired—such as acute modulation of CCK-A signaling in cell-based assays—CCK-A receptor inhibitor 1 offers a chemically distinct alternative to benzodiazepine antagonists. Its inferred reversible profile [2] makes it suitable for protocols involving washout or sequential ligand application.

Negative Control or Chemical Probe When Investigating CCK-B-Mediated Effects

Given the absence of published CCK-B cross-reactivity data [3], CCK-A receptor inhibitor 1 can be employed as a chemical probe to confirm that observed biological effects are not mediated by CCK-B receptors—provided that appropriate control experiments with selective CCK-B antagonists are conducted in parallel.

Functional Studies in Digestive System Models with Appropriate Dose Escalation

Users planning ex vivo functional assays (e.g., pancreatic acinar amylase release or gallbladder contraction) should consider that CCK-A receptor inhibitor 1 may exhibit a 10-fold higher functional IC50 compared to its binding IC50 [4]. Dose–response curves should be designed to span low micromolar concentrations to ensure full antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCK-A receptor inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.